4-Formyl-2-methoxyphenyl 2,4-dichlorobenzoate
Description
4-Formyl-2-methoxyphenyl 2,4-dichlorobenzoate (CAS: 321968-49-4) is a synthetic ester derivative of 2,4-dichlorobenzoic acid and 4-formyl-2-methoxyphenol. Its structure features a 4-formyl group and a 2-methoxy substituent on the phenyl ring, esterified to a 2,4-dichlorobenzoate moiety. The compound is primarily utilized in research settings, as evidenced by its availability from suppliers such as Shanghai JSK Chemical, Combi-Blocks, and Santa Cruz Biotechnology, typically at 95% purity .
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O4/c1-20-14-6-9(8-18)2-5-13(14)21-15(19)11-4-3-10(16)7-12(11)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMHFLRWGHDADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 2,4-dichlorobenzoate typically involves the esterification of 4-formyl-2-methoxyphenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 4-Carboxy-2-methoxyphenyl 2,4-dichlorobenzoate.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 2,4-dichlorobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 4-formyl-2-methoxyphenyl 2,4-dichlorobenzoate exhibit notable antimicrobial activities. For instance, derivatives of related structures have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL . These findings suggest that this compound could be explored for its potential as an antimicrobial agent.
Antioxidant and Anticancer Properties
The compound has also been evaluated for its antioxidant properties. Studies have demonstrated significant radical scavenging potential, indicating its usefulness in combating oxidative stress-related diseases . Furthermore, it may possess anticancer properties due to its ability to inhibit specific cellular pathways involved in tumor growth. The structural characteristics suggest possible interactions with various biological targets that warrant further pharmacological studies .
Applications in Pharmaceuticals
Given its biological activities, this compound is being investigated for potential applications in drug development:
- Anti-inflammatory Agents : Its structure suggests it may interact with inflammatory pathways.
- Antimicrobial Agents : As noted earlier, its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic therapies.
- Antioxidants : It may be incorporated into formulations aimed at reducing oxidative damage.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
| Study | Findings |
|---|---|
| PMC7655718 | Synthesis of naphthyl-substituted pyrazole derivatives showed potent antimicrobial activity against drug-resistant bacteria. |
| PMC10998383 | Investigation into nitrophenylpiperazine derivatives indicated their potential as tyrosinase inhibitors; related compounds may offer insights into the activity of 4-formyl-2-methoxyphenyl derivatives. |
| PubChem | Documented antioxidant and anticancer properties suggest avenues for therapeutic applications. |
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. The methoxy and dichlorobenzoate groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Properties
The compound is part of a broader class of aromatic esters with halogen and functional group substitutions. Below is a comparative analysis of its structural analogs:
Substituent Effects on Properties
- Formyl vs. Methoxy Groups: The 4-formyl group in the target compound enhances electrophilicity, making it reactive toward nucleophilic additions (e.g., Schiff base formation). In contrast, the 2-methoxy group increases solubility in polar solvents compared to non-methoxy analogs like 3-formylphenyl 2,4-dichlorobenzoate .
- However, excessive halogenation (e.g., in (2,4-dichlorophenyl)-2,4-dichlorobenzoate) may reduce solubility .
- Ester Group Variation : Replacing the phenyl ester with a benzyl group (as in 2,4-dichlorobenzyl 2-methoxybenzoate) alters stability; benzyl esters are more prone to hydrolysis under acidic conditions .
Biological Activity
4-Formyl-2-methoxyphenyl 2,4-dichlorobenzoate is a chemical compound with significant potential in pharmacological applications due to its diverse biological activities. This compound, characterized by its unique structure featuring a formyl group and two chlorine atoms, has been the subject of various studies aimed at understanding its biological interactions and therapeutic potentials.
- Molecular Formula : C₁₅H₁₀Cl₂O₄
- Molar Mass : 325.14 g/mol
- Structural Features : The compound includes a methoxyphenyl moiety and is esterified with 2,4-dichlorobenzoic acid, which contributes to its distinctive chemical behavior and biological activity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that this compound can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells. The radical scavenging activity was assessed using various assays, demonstrating its potential as a protective agent against oxidative damage.
Anticancer Activity
The anticancer potential of this compound has been explored through various mechanisms:
- Inhibition of Tumor Growth : Studies suggest that this compound may inhibit specific cellular pathways involved in tumor proliferation. It has been shown to induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
- Cellular Interaction : The compound interacts with multiple biological macromolecules, including proteins and nucleic acids, which may elucidate its mechanism of action against cancer cells.
Anti-inflammatory Effects
Preliminary studies have indicated that this compound possesses anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity suggests its utility in treating conditions characterized by chronic inflammation.
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction of formylated methoxy phenols with dichlorobenzoic acid under controlled conditions. The synthesized compound was evaluated for its biological activities through various assays:
| Activity Assessed | Methodology | Findings |
|---|---|---|
| Antioxidant Activity | DPPH Scavenging Assay | Significant radical scavenging potential observed |
| Anticancer Activity | MTT Assay on cancer cell lines | Induced apoptosis in multiple cancer types |
| Anti-inflammatory Activity | ELISA for cytokine levels | Reduced levels of TNF-alpha and IL-6 |
Interaction Studies
Further research is necessary to quantitatively assess the interaction profiles of this compound with biological targets. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are recommended for detailed interaction studies.
Q & A
What are the common synthetic routes for preparing 4-formyl-2-methoxyphenyl 2,4-dichlorobenzoate?
Methodological Answer:
The synthesis typically involves esterification between 4-formyl-2-methoxyphenol and 2,4-dichlorobenzoyl chloride under basic conditions (e.g., using pyridine or DMAP as a catalyst). Key steps include:
- Activation of the acyl chloride : 2,4-Dichlorobenzoyl chloride reacts with the phenolic hydroxyl group of 4-formyl-2-methoxyphenol.
- Solvent selection : Anhydrous dichloromethane or THF is preferred to minimize hydrolysis.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures isolates the ester product.
Related synthetic strategies for analogous benzoates (e.g., pyrolysis of potassium 2,4-dichlorobenzoate to form xanthones) highlight the importance of controlling reaction conditions to avoid side reactions like elimination or decarboxylation .
How can spectroscopic methods confirm the structure of this compound?
Methodological Answer:
A combination of spectroscopic techniques is required:
- NMR Spectroscopy :
- ¹H NMR : A singlet at δ ~10.0 ppm confirms the formyl proton. Methoxy protons appear as a singlet at δ ~3.9 ppm. Aromatic protons from the dichlorobenzoate moiety show splitting patterns consistent with para and ortho substituents.
- ¹³C NMR : Peaks at ~190 ppm (formyl carbonyl) and ~165 ppm (ester carbonyl) are diagnostic.
- IR Spectroscopy : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (formyl C=O).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or methoxy groups).
Chromatographic and spectroscopic cross-validation, as described for structurally related chlorinated aromatics, ensures structural fidelity .
What solubility and stability considerations are critical for handling this compound?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., chloroform).
- Stability :
- Light sensitivity : Store in amber vials to prevent photodegradation of the formyl group.
- Hydrolysis : Susceptible to ester hydrolysis under acidic or basic conditions. Use anhydrous storage and inert atmospheres.
- Thermal stability : Avoid heating above 150°C to prevent decomposition, as observed in pyrolysis studies of related dichlorobenzoates .
What challenges arise in crystallizing this compound, and how can single-crystal X-ray diffraction be optimized?
Methodological Answer:
- Crystallization Challenges :
- Polymorphism : Multiple crystal forms may arise due to flexible substituents (formyl, methoxy).
- Solvent selection : Slow evaporation from ethanol/acetone mixtures (1:1) promotes single-crystal growth.
- X-ray Diffraction :
- Use SHELX software for structure refinement. Key parameters:
- Data collection : High-resolution (≤ 0.8 Å) at low temperature (100 K).
- Hydrogen placement : Position methoxy and formyl hydrogens geometrically due to weak scattering.
Successful examples include sulfonate analogs resolved via similar protocols .
How do electron-withdrawing substituents (Cl, formyl) influence the reactivity of the ester group?
Methodological Answer:
- Electronic Effects :
- The 2,4-dichloro substituents increase the electrophilicity of the ester carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis, aminolysis).
- The formyl group at position 4 introduces steric hindrance, potentially slowing reactions at the ester site.
- Experimental Validation :
- Kinetic studies : Monitor ester hydrolysis rates under varying pH using UV-Vis spectroscopy.
- Computational modeling : Density Functional Theory (DFT) calculates charge distribution on the carbonyl carbon.
Related studies on 2,4-dichlorobenzoyl-CoA reductase highlight how substituents direct regioselective transformations .
What computational methods are suitable for modeling the electronic structure of this compound?
Methodological Answer:
- DFT Calculations :
- Optimize geometry using B3LYP/6-31G(d) to predict bond lengths, angles, and electrostatic potential surfaces.
- Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity toward electrophiles/nucleophiles.
- Molecular Docking :
- Screen for potential biological targets (e.g., enzymes in chlorobenzoate degradation pathways) using AutoDock Vina.
DFT-based studies on dichlorobenzoate derivatives, such as co-crystal salts, validate these approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
